molecular formula C14H23OP B14715672 Phosphine oxide, dibutylphenyl- CAS No. 10557-66-1

Phosphine oxide, dibutylphenyl-

Cat. No.: B14715672
CAS No.: 10557-66-1
M. Wt: 238.30 g/mol
InChI Key: WCYAKKWAZWUWLP-UHFFFAOYSA-N
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Description

Phosphine oxide, dibutylphenyl- (C₆H₅(C₄H₉)₂P=O) is a tertiary phosphine oxide characterized by two butyl groups and one phenyl group attached to a central phosphorus atom. This compound is notable for its role in organic synthesis, particularly in multicomponent reactions and coordination chemistry. It exhibits strong electron-withdrawing properties due to the polar P=O bond, which enhances its reactivity in nucleophilic and catalytic processes. Dibutylphenylphosphine oxide has been utilized in Kabachnik–Fields reactions, where it acts as a P-reagent to form isoindolin-1-yl phosphine oxides with high yields (96–98%) under mild conditions . Its stability in acetonitrile and compatibility with primary amines (e.g., butylamine, benzylamine) make it a versatile reagent in asymmetric synthesis .

Properties

CAS No.

10557-66-1

Molecular Formula

C14H23OP

Molecular Weight

238.30 g/mol

IUPAC Name

dibutylphosphorylbenzene

InChI

InChI=1S/C14H23OP/c1-3-5-12-16(15,13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI Key

WCYAKKWAZWUWLP-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCCC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxides are typically synthesized through the oxidation of their corresponding phosphine precursors. For phosphine oxide, dibutylphenyl-, the synthesis involves the oxidation of dibutylphenylphosphine using oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is usually carried out under controlled conditions to ensure complete oxidation without over-oxidation or degradation of the product .

Industrial Production Methods

In industrial settings, the production of phosphine oxides often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, dibutylphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of phosphine oxide, dibutylphenyl- typically yields dibutylphenylphosphine .

Mechanism of Action

The mechanism by which phosphine oxide, dibutylphenyl- exerts its effects is primarily through its ability to interact with various molecular targets. The P=O group is highly polar, allowing it to form strong hydrogen bonds and coordinate with metal ions. This makes it an effective ligand in catalysis and a potent antioxidant by scavenging free radicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Multicomponent Reactions

Dibutylphenylphosphine oxide demonstrates superior reactivity compared to other secondary phosphine oxides. For example:

Compound Reaction Time (min) Yield (%) Key Observation
Dibutylphenylphosphine oxide 15 96 Fastest reaction in acetonitrile
Di-p-tolylphosphine oxide 20 88 Slower due to steric hindrance
Bis(4-methoxyphenyl)phosphine oxide 25 90 Electron-donating groups reduce rate

In Kabachnik–Fields reactions, dibutylphenylphosphine oxide outperforms sterically hindered analogs like bis(3,5-dimethylphenyl)phosphine oxide (92% yield) and electron-deficient derivatives such as trifluoromethyl-substituted phosphine oxides, which require longer reaction times .

Electronic and Steric Effects

  • Electronic Properties : The phenyl group enhances electron-withdrawing capacity, facilitating nucleophilic attack in imine additions. This contrasts with dialkyl phosphine oxides (e.g., diethyl phosphonate), which show negligible reactivity in similar reactions due to weaker polarization of the P=O bond .
  • Steric Profile: Dibutylphenylphosphine oxide has a moderate cone angle (~145°), enabling coordination with lanthanoid ions in complexes. In contrast, tricyclohexylphosphine oxide (Cy₃PO) has a larger cone angle (~170°), which sterically hinders the formation of pentagonal bipyramidal complexes with dysprosium or terbium .

Solvent-Dependent Stability

Phosphine oxide formation is influenced by solvent dielectric constant. Dibutylphenylphosphine oxide remains stable in acetonitrile but undergoes oxidation in high-dielectric solvents like DMSO. Comparatively, tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) oxidizes rapidly in acetone-d₆ (11% oxide in 5 days) but remains stable in benzene .

Key Research Findings

  • Catalytic Asymmetric Synthesis : Dibutylphenylphosphine oxide achieves enantioselectivity in phospha-Mannich reactions (up to 98% ee) but lags behind chiral guanidinium-catalyzed systems using di-1-naphthyl phosphine oxide, which attain >99% ee .
  • Kinetic Competition : In gold(I) thiolate–disulfide exchange reactions, dibutylphenylphosphine oxide formation competes with thiolate exchange, especially in DMSO. This contrasts with triphenylphosphine oxide, which resists oxidation in low-dielectric solvents like THF .

Data Tables

Table 1: Comparative Reactivity in Kabachnik–Fields Reactions

Phosphine Oxide Amine Component Solvent Yield (%) Reference
Dibutylphenylphosphine oxide Butylamine Acetonitrile 96
Di(naphthalen-2-yl)phosphine oxide Benzylamine THF 94
Bis(4-methoxyphenyl)phosphine oxide Aniline DMF 90

Table 2: Solvent Effects on Stability

Compound Solvent Oxide Formation (%) Observation Period
Dibutylphenylphosphine oxide Acetonitrile 0 15 min
TTMPP Acetone-d₆ 11 5 days
Triphenylphosphine oxide DMSO 70 5 days

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